molecular formula C10H13NO B103747 (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol CAS No. 18881-17-9

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Cat. No.: B103747
CAS No.: 18881-17-9
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a hydroxymethyl group attached to the third carbon atom. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol typically involves the reduction of isoquinoline derivatives. One common method includes the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using chiral catalysts. The reaction conditions often involve hydrogenation in the presence of a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods employing specific enzymes for asymmetric reduction are being explored for greener and more sustainable production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form tetrahydroisoquinoline derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

    Reduction: Various substituted tetrahydroisoquinolines.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-cancer properties.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It can act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain. Additionally, it may interact with various receptors, modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxymethyl group, making it less polar and potentially less active in certain biological systems.

    3,4-Dihydroisoquinoline: Contains a double bond in the ring structure, altering its reactivity and interaction with biological targets.

    Isoquinoline: The fully aromatic parent compound, which has different electronic properties and reactivity.

Uniqueness: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which enhances its solubility and reactivity. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.

Properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354588
Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18881-17-9
Record name (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18881-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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